molecular formula C14H13Cl2NO B5799405 (2,6-dichlorobenzyl)(4-methoxyphenyl)amine

(2,6-dichlorobenzyl)(4-methoxyphenyl)amine

Cat. No. B5799405
M. Wt: 282.2 g/mol
InChI Key: GOCVNLINEMZJEN-UHFFFAOYSA-N
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Description

(2,6-dichlorobenzyl)(4-methoxyphenyl)amine, also known as DCB-M, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of substituted anilines and is synthesized through a multi-step process. In

Mechanism of Action

The mechanism of action of (2,6-dichlorobenzyl)(4-methoxyphenyl)amine is not fully understood, but research has shown that it acts on multiple targets within cells. (2,6-dichlorobenzyl)(4-methoxyphenyl)amine has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and survival. Additionally, (2,6-dichlorobenzyl)(4-methoxyphenyl)amine has been shown to modulate the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
(2,6-dichlorobenzyl)(4-methoxyphenyl)amine has been shown to have a variety of biochemical and physiological effects. In cancer cells, (2,6-dichlorobenzyl)(4-methoxyphenyl)amine has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the activity of certain enzymes involved in cancer cell growth and survival. In animal models, (2,6-dichlorobenzyl)(4-methoxyphenyl)amine has been shown to reduce inflammation and improve immune function.

Advantages and Limitations for Lab Experiments

One advantage of using (2,6-dichlorobenzyl)(4-methoxyphenyl)amine in lab experiments is its high purity and stability. Additionally, (2,6-dichlorobenzyl)(4-methoxyphenyl)amine has been shown to have low toxicity in animal models, making it a safe compound to work with. One limitation of using (2,6-dichlorobenzyl)(4-methoxyphenyl)amine in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on (2,6-dichlorobenzyl)(4-methoxyphenyl)amine. One direction is to further explore its potential as a cancer therapy. Research could focus on optimizing the synthesis method to produce higher yields of pure (2,6-dichlorobenzyl)(4-methoxyphenyl)amine and investigating its efficacy in animal models of cancer. Additionally, research could explore the potential of (2,6-dichlorobenzyl)(4-methoxyphenyl)amine in other therapeutic applications, such as reducing inflammation in autoimmune diseases. Overall, (2,6-dichlorobenzyl)(4-methoxyphenyl)amine has shown promising results in scientific research and has the potential to be a valuable compound in various fields of research.

Synthesis Methods

The synthesis of (2,6-dichlorobenzyl)(4-methoxyphenyl)amine involves a multi-step process that includes the reaction of 2,6-dichlorobenzyl chloride with sodium methoxide, followed by the reaction of the resulting intermediate with 4-methoxyaniline. The final product is obtained through purification and isolation steps. This synthesis method has been optimized to produce high yields of pure (2,6-dichlorobenzyl)(4-methoxyphenyl)amine.

Scientific Research Applications

(2,6-dichlorobenzyl)(4-methoxyphenyl)amine has been studied for its potential therapeutic applications in various fields of research. One of the most promising applications of (2,6-dichlorobenzyl)(4-methoxyphenyl)amine is in the treatment of cancer. Research has shown that (2,6-dichlorobenzyl)(4-methoxyphenyl)amine has anti-proliferative effects on cancer cells and can induce apoptosis, making it a potential candidate for cancer therapy. Additionally, (2,6-dichlorobenzyl)(4-methoxyphenyl)amine has been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in animal models.

properties

IUPAC Name

N-[(2,6-dichlorophenyl)methyl]-4-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO/c1-18-11-7-5-10(6-8-11)17-9-12-13(15)3-2-4-14(12)16/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCVNLINEMZJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,6-dichlorophenyl)methyl]-4-methoxyaniline

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